6-(benzyloxy)-1H-indole-2-carbaldehyde
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Overview
Description
6-(benzyloxy)-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a phenylmethoxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include phenylhydrazine and a suitable aldehyde precursor.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as refluxing with methanesulfonic acid in methanol to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated or nitro-substituted indoles.
Scientific Research Applications
6-(benzyloxy)-1H-indole-2-carbaldehyde has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar structural features but different functional groups.
6-Methoxy-1H-indole-2-carbaldehyde: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Uniqueness
6-(benzyloxy)-1H-indole-2-carbaldehyde is unique due to its phenylmethoxy group, which can enhance its biological activity and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
6-phenylmethoxy-1H-indole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIHWDWKBANOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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